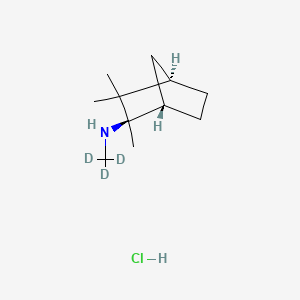

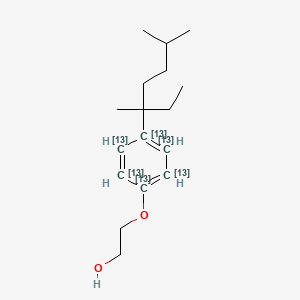

Indole-3-butyric Acid-d4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

IBA is an auxin precursor that is converted to IAA in a peroxisomal β-oxidation process . In Arabidopsis, altered IBA-to-IAA conversion leads to multiple plant defects, indicating that IBA contributes to auxin homeostasis in critical ways .Molecular Structure Analysis

The molecular structure of IBA is closely related to a natural growth regulator found in plants . It is used on many crops and ornamentals to promote growth and development of roots, flowers, and fruits, and to increase crop yields .Chemical Reactions Analysis

IBA treatment modifies the expression of genes related to the auxin, brassinosteroid, and abscisic acid signaling transduction pathways . The rooting process reduced the accumulation of starch and the synthesis of linalool but promoted the metabolism of D-glucose .Physical And Chemical Properties Analysis

IBA has a molecular weight of 203.24 g/mol . The melting point of IBA is around 125-128 °C (257-262 °F) . IBA is sparingly soluble in water. It is more soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO) .作用機序

Although the exact method of how IBA works is still largely unknown, genetic evidence has been found that suggests that IBA may be converted into IAA through a similar process to β-oxidation of fatty acids . The conversion of IBA to IAA then suggests that IBA works as a storage sink for IAA in plants .

Safety and Hazards

With the exception of certain workers, no harm is expected from the use of indole-3-butyric acid . The active ingredient is not toxic to humans or other mammals . Furthermore, indole-3-butyric acid is effective at very low concentrations–often several orders of magnitude below 1% . It is applied at very low rates compared with most other pesticides .

将来の方向性

特性

CAS番号 |

1216408-71-7 |

|---|---|

製品名 |

Indole-3-butyric Acid-d4 |

分子式 |

C12H13NO2 |

分子量 |

207.265 |

IUPAC名 |

3,3,4,4-tetradeuterio-4-(1H-indol-3-yl)butanoic acid |

InChI |

InChI=1S/C12H13NO2/c14-12(15)7-3-4-9-8-13-11-6-2-1-5-10(9)11/h1-2,5-6,8,13H,3-4,7H2,(H,14,15)/i3D2,4D2 |

InChIキー |

JTEDVYBZBROSJT-KHORGVISSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CN2)CCCC(=O)O |

同義語 |

1H-Indole-3-butanoic Acid-d4; 3-Indolyl-γ-butyric Acid-d4; 3-Indolylbutyric Αcid-d4; 4-(1H-Indol-3-yl)butanoic Αcid-d4; 4-(1H-Indol-3-yl)butyric Αcid-d4; 4-(3-Indolyl)butanoic Αcid-d4; 4-(Indol-3-yl)butyric Αcid-d4; Clonex-d4; Oxyberon-d4; Rootex-d4; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

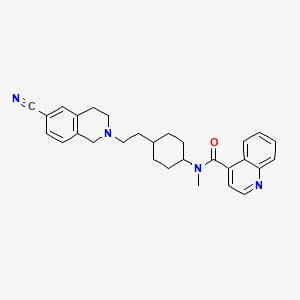

![2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B565150.png)

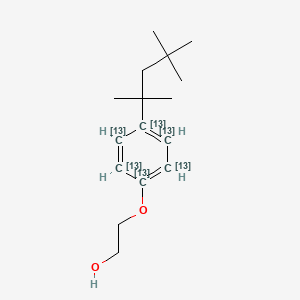

![9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole-d4](/img/structure/B565153.png)

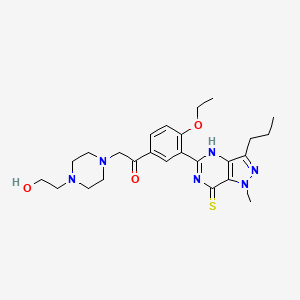

![2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B565156.png)